2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide typically involves the reaction of 4-(4-bromobenzenesulfonyl)piperazine with acetohydrazide under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature . The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine
- 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide
Uniqueness
2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide is unique due to its specific structural features, such as the presence of the bromobenzenesulfonyl group and the piperazine ring.
Properties
Molecular Formula |
C12H17BrN4O3S |
---|---|
Molecular Weight |
377.26 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetohydrazide |
InChI |
InChI=1S/C12H17BrN4O3S/c13-10-1-3-11(4-2-10)21(19,20)17-7-5-16(6-8-17)9-12(18)15-14/h1-4H,5-9,14H2,(H,15,18) |
InChI Key |
IHCTVSFJENZHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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